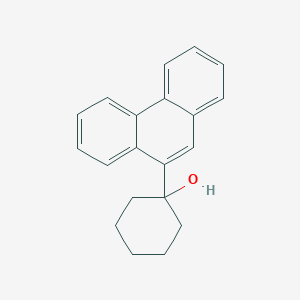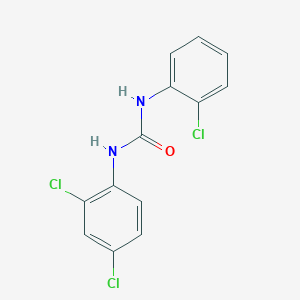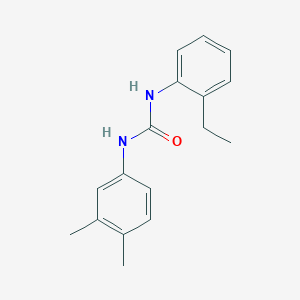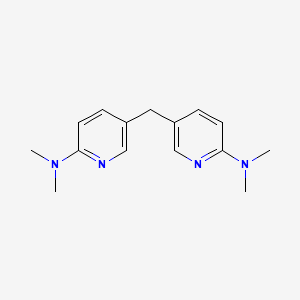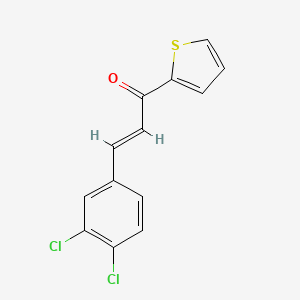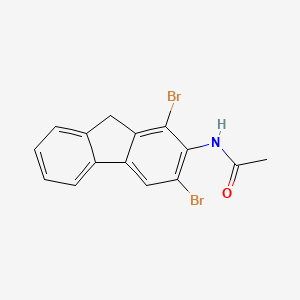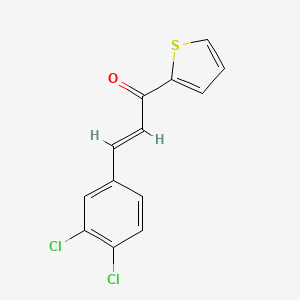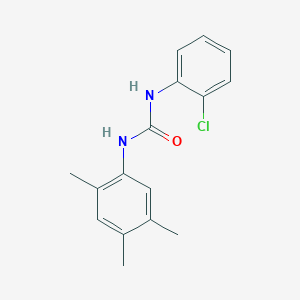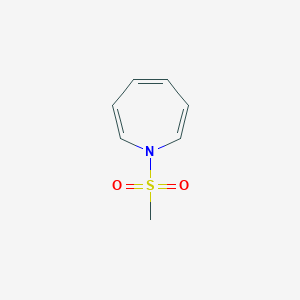
1-(Methylsulfonyl)-1H-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-1H-azepine is a heterocyclic compound featuring a seven-membered ring with a nitrogen atom and a methylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-1H-azepine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a sulfonyl chloride in the presence of a base can lead to the formation of the azepine ring. The reaction typically requires controlled temperatures and may involve solvents like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azepine derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-1H-azepine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-1H-azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
1-(Methylsulfonyl)-1H-azepine can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-1H-pyrrole: A five-membered ring analog with similar chemical properties but different reactivity due to the smaller ring size.
1-(Methylsulfonyl)-1H-indole:
1-(Methylsulfonyl)-1H-quinoline: An eight-membered ring analog with a nitrogen atom in a different position, affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its seven-membered ring structure, which provides a balance between ring strain and stability, making it a versatile compound for various applications.
Properties
CAS No. |
20646-53-1 |
|---|---|
Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
1-methylsulfonylazepine |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)8-6-4-2-3-5-7-8/h2-7H,1H3 |
InChI Key |
CGTCSULLRBOZPW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
